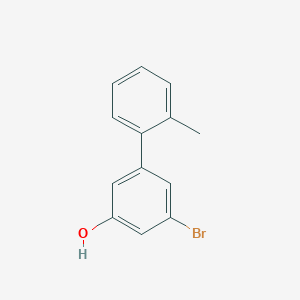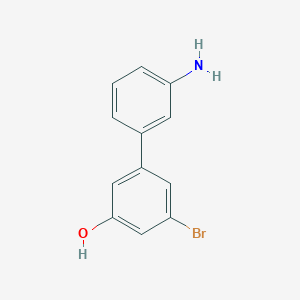
3-Bromo-5-(2,5-dimethylphenyl)phenol, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Bromo-5-(2,5-dimethylphenyl)phenol, 95%, is a chemical compound that has been studied extensively over the past few decades. This compound has been found to have a variety of applications in the field of scientific research, and has been used in a range of laboratory experiments.
Applications De Recherche Scientifique
3-Bromo-5-(2,5-dimethylphenyl)phenol, 95%, has been used in a variety of scientific research applications. It has been used as a model compound in studies of the interaction between bromine and other molecules. It has also been used as a substrate in studies of enzyme-catalyzed reactions, and as a reagent in studies of the synthesis of other compounds. In addition, it has been used in studies of the structure and reactivity of organic compounds.
Mécanisme D'action
The mechanism of action of 3-Bromo-5-(2,5-dimethylphenyl)phenol, 95%, is not yet fully understood. It is known that the bromine atom in the compound is responsible for its reactivity, and that the reaction of the compound with other molecules is mediated by the bromine atom. It is also known that the compound can undergo a variety of reactions, including substitution reactions, addition reactions, and elimination reactions.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-Bromo-5-(2,5-dimethylphenyl)phenol, 95%, are not yet fully understood. It is known that the compound is not toxic to humans or animals, and that it does not pose any significant environmental risks. However, due to the lack of research on the compound, it is not yet possible to definitively state whether or not it has any biochemical or physiological effects.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using 3-Bromo-5-(2,5-dimethylphenyl)phenol, 95%, in laboratory experiments is that it is relatively easy to synthesize and is available in a 95% pure form. In addition, the compound is relatively stable and can be stored for long periods of time without significant degradation. The main limitation of using the compound in laboratory experiments is that its mechanism of action is not yet fully understood, and it is not yet known whether it has any biochemical or physiological effects.
Orientations Futures
There are a number of potential future directions for research on 3-Bromo-5-(2,5-dimethylphenyl)phenol, 95%. These include further studies into the mechanism of action of the compound, as well as studies into its potential biochemical and physiological effects. In addition, further research into the synthesis of the compound, as well as its potential applications in other scientific research areas, is needed. Finally, further research into the stability of the compound and its potential environmental impacts is also needed.
Méthodes De Synthèse
3-Bromo-5-(2,5-dimethylphenyl)phenol, 95%, is synthesized using a reaction between 2,5-dimethylphenol and bromine in an aqueous solution. The reaction is performed at room temperature and yields a 95% pure product. The reaction is relatively straightforward and does not require any specialized techniques or equipment.
Propriétés
IUPAC Name |
3-bromo-5-(2,5-dimethylphenyl)phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BrO/c1-9-3-4-10(2)14(5-9)11-6-12(15)8-13(16)7-11/h3-8,16H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PROQKZDUSGKIHZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C2=CC(=CC(=C2)Br)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BrO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80686366 |
Source


|
| Record name | 5-Bromo-2',5'-dimethyl[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80686366 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-5-(2,5-dimethylphenyl)phenol | |
CAS RN |
1261929-70-7 |
Source


|
| Record name | 5-Bromo-2',5'-dimethyl[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80686366 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Nitro-4-[4-(pyrrolidinylsulfonyl)phenyl]phenol, 95%](/img/structure/B6383106.png)


![2-Nitro-4-[4-(piperidin-1-ylsulfonyl)phenyl]phenol, 95%](/img/structure/B6383127.png)








